3-(Trifluoromethylsulfonyl)pyridin-2-ol
Description
3-(Trifluoromethylsulfonyl)pyridin-2-ol is a pyridine derivative featuring a hydroxyl group at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 3-position. This compound belongs to a class of molecules where electron-withdrawing groups (EWGs) like trifluoromethylsulfonyl significantly influence electronic and physicochemical properties.
The trifluoromethylsulfonyl group is a strong EWG, which lowers the electron density of the pyridine ring, enhancing resistance to oxidation and enabling applications in energy storage materials (e.g., lithium-ion battery components) .
Properties
Molecular Formula |
C6H4F3NO3S |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(12,13)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) |
InChI Key |
HEYZJGILMARALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl sulfonyl chloride as a precursor, which reacts with pyridin-2(1H)-one under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridin-2(1H)-one core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the pyridin-2(1H)-one core .
Scientific Research Applications
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. This interaction can modulate various biochemical processes, leading to the desired effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-(Trifluoromethylsulfonyl)pyridin-2-ol with key analogues, highlighting substituent effects and physicochemical properties:
Key Findings from Comparative Analysis
This enhances stability in high-voltage battery applications. Halogenated derivatives (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-ol) prioritize reactivity in cross-coupling reactions, whereas -SO₂CF₃ focuses on stability .
Thermophysical Properties: Nitro-substituted derivatives like 3-Nitro-5-(trifluoromethyl)pyridin-2-ol exhibit higher melting points (~190°C) compared to non-nitrated analogues, likely due to increased intermolecular interactions . Fused-ring systems (e.g., imidazo[1,2-a]pyridin-2-ol) show reduced solubility but improved bioactivity .
Applications in Drug Discovery :
- Pyridin-2-ol derivatives with aryl substituents (e.g., 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol ) are favored in medicinal chemistry for their balanced lipophilicity and hydrogen-bonding capacity .
- The -SO₂CF₃ group’s metabolic resistance makes it valuable in prodrug design, though this remains underexplored for the target compound.
Synthetic Versatility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
